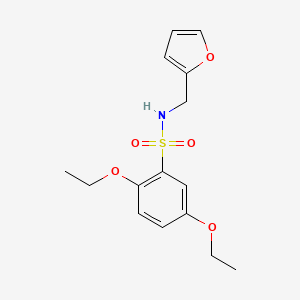
2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide, also known as FURA-2 AM, is a chemical compound that has been widely used in scientific research for its ability to act as a fluorescent calcium indicator. It has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism of Action
2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide AM works by binding to calcium ions, which causes a change in its fluorescence properties. When this compound AM is excited with light of a certain wavelength, it emits light at a different wavelength. The amount of light emitted is proportional to the amount of calcium present in the cell. This allows researchers to measure changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound AM has been shown to have a variety of biochemical and physiological effects. It has been used to study calcium signaling pathways in neurons, muscle cells, and immune cells. It has also been used to study the effects of drugs and toxins on calcium signaling pathways. In addition, this compound AM has been used to study the effects of aging and disease on calcium signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide AM is its ability to measure changes in intracellular calcium levels in real-time. This allows researchers to study the dynamics of calcium signaling pathways. Another advantage is its versatility, as it can be used to study calcium signaling pathways in a variety of cell types. However, there are also limitations to using this compound AM. One limitation is that it requires the use of specialized equipment, such as a fluorescent microscope. Another limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide AM. One area of research is the development of new fluorescent calcium indicators with improved properties, such as increased sensitivity and reduced toxicity. Another area of research is the use of this compound AM in combination with other fluorescent probes to study multiple signaling pathways simultaneously. Finally, this compound AM could be used to study the effects of novel drugs and therapies on calcium signaling pathways, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide AM has been accomplished using several methods. One of the most commonly used methods involves the reaction of this compound with chloroacetyl chloride in the presence of triethylamine. This results in the formation of this compound, which can then be converted to this compound AM by reacting it with acetoxymethyl ester.
Scientific Research Applications
2,5-diethoxy-N-(2-furylmethyl)benzenesulfonamide AM has been widely used in scientific research as a fluorescent calcium indicator. It can be used to measure intracellular calcium levels in a variety of cells, including neurons, muscle cells, and immune cells. This compound AM is particularly useful for studying calcium signaling pathways, which play a critical role in many cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
properties
IUPAC Name |
2,5-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h5-10,16H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPIWXVZUXOZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)
![8-chloro-2-(2-furyl)-4-{[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5691605.png)
![1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5691607.png)
![4-[(2-methoxy-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5691609.png)
![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)
![isopropyl 5-[(ethylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5691652.png)
![3-[5-(2-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5691654.png)
![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)
![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)